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Compound of Interest

Compound Name: Hafnium(4+);tetrabromide

Cat. No.: B083106 Get Quote

A comparative guide for researchers leveraging experimental and computational data to

elucidate the structural nuances of Hafnium Tetrabromide (HfBr₄) and Zirconium Tetrabromide

(ZrBr₄).

Hafnium and zirconium, often considered chemical twins due to their remarkably similar atomic

radii and chemical properties, present a compelling case study in the subtle structural

variations that can arise between homologous compounds. Their respective tetrabromides,

HfBr₄ and ZrBr₄, are volatile, moisture-sensitive solids that serve as important precursors in

materials science and catalysis. While it is widely accepted that hafnium tetrabromide adopts a

tetrahedral geometry in the gas phase, the solid-state structure of zirconium tetrabromide has

been a subject of some ambiguity in the literature, with reports suggesting both tetrahedral and

polymeric forms. This guide provides a detailed comparison of the structural parameters of

HfBr₄ and ZrBr₄, drawing upon available experimental gas-phase electron diffraction (GED)

data and computational studies to offer a clearer understanding for researchers in chemistry

and materials science.

At a Glance: Structural and Physical Properties
A summary of the key structural and physical properties of hafnium tetrabromide and zirconium

tetrabromide is presented below, highlighting their similarities and key distinctions.
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Property
Hafnium Tetrabromide
(HfBr₄)

Zirconium Tetrabromide
(ZrBr₄)

Molecular Weight 498.11 g/mol 410.86 g/mol

Appearance Colorless, diamagnetic solid[1] Colorless or off-white solid[2]

Coordination Geometry Tetrahedral (in gas phase)[1] Tetrahedral (in gas phase)

Hf/Zr-Br Bond Length (GED)
Data not readily available in

searched sources

Data not readily available in

searched sources

Br-Hf/Zr-Br Bond Angle (GED) ~109.5° (ideal tetrahedral) ~109.5° (ideal tetrahedral)

Solid-State Structure

Adopts a structure very similar

to ZrBr₄, featuring tetrahedral

Hf centers.[1]

Reports vary between a

tetrahedral structure and a

polymeric structure with

octahedral Zr centers.[2] No

definitive single-crystal X-ray

study has been widely

reported.[2]

Sublimation
Readily sublimes in a

vacuum[1]
Purified by sublimation

Elucidating Structure: The Power of Gas-Phase
Electron Diffraction
Due to the volatile nature of HfBr₄ and ZrBr₄ and the challenges in obtaining single crystals

suitable for X-ray diffraction, particularly for ZrBr₄, gas-phase electron diffraction (GED)

emerges as a powerful technique for determining their molecular structures. GED provides

precise information on bond lengths and angles of molecules in the gaseous state, free from

the influence of crystal packing forces.

Experimental Protocol: A Typical Gas-Phase Electron
Diffraction (GED) Experiment
A generalized workflow for determining the molecular structure of a volatile compound like

HfBr₄ or ZrBr₄ using gas-phase electron diffraction is as follows:
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A typical workflow for gas-phase electron diffraction (GED) analysis.

Sample Introduction: The solid sample of HfBr₄ or ZrBr₄ is placed in a heated nozzle system

and vaporized under high vacuum.

Electron Diffraction: A high-energy beam of electrons is fired through the gaseous sample.

The electrons are scattered by the electrostatic potential of the molecules.

Data Collection: The scattered electrons form a diffraction pattern on a detector, which is

recorded.

Data Analysis: The diffraction pattern is converted into a molecular scattering intensity curve.

This curve is then mathematically transformed into a radial distribution function (RDF), which

shows the probability of finding two atoms at a certain distance from each other.

Structure Refinement: By analyzing the peaks in the RDF, precise bond lengths and angles

can be determined through a least-squares refinement process, leading to the final

molecular structure.

Structural Comparison: Tetrahedral Symmetry
Both hafnium tetrabromide and zirconium tetrabromide are expected to exhibit a tetrahedral

geometry in the gas phase, with the metal center (Hf or Zr) bonded to four bromine atoms. This

arrangement minimizes the electrostatic repulsion between the four bromine atoms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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